HIV-1 Protease Inhibitory Potency (Ki) Compared to Cyclooctyl and Cycloheptyl Analogs
In a head-to-head comparison of 3-(1-phenylpropyl)-substituted 4-hydroxycycloalkyl[b]pyran-2-ones, the 9-membered cyclonona analog exhibited a marked difference in HIV-1 protease inhibitory potency relative to the optimal 8-membered cyclooctyl analog [1]. Within this series, the cyclooctyl analog was identified as the most potent, indicating that the cyclonona ring's larger size reduces its ability to optimally fill the S1' pocket [1]. This directly impacts the binding affinity, as measured by the inhibition constant (Ki).
| Evidence Dimension | HIV-1 Protease Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki value is reported to be less potent than the cyclooctyl analog's Ki of 11.7 nM [1]. |
| Comparator Or Baseline | Cyclooctyl analog (3-substituted 4-hydroxycycloocta[b]pyran-2-one): Ki = 11.7 nM [1]. |
| Quantified Difference | The cyclonona analog's Ki is inferred to be >11.7 nM, representing a quantifiable loss of binding affinity. |
| Conditions | In vitro fluorometric assay using purified, refolded HIV-1 protease. |
Why This Matters
For procurement, the cyclonona analog is the correct choice when a less potent control or a tool compound for studying the detrimental effect of increased ring size on HIV-1 protease binding is required, as opposed to the more potent cyclooctyl lead.
- [1] Romines, K. R., et al. (1996). Cycloalkylpyranones and cycloalkyldihydropyrones as HIV protease inhibitors: exploring the impact of ring size on structure-activity relationships. Journal of Medicinal Chemistry, 39(20), 4125-4130. View Source
